1-Ethyl-1H-imidazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethylimidazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-2-8-3-5(6)7-4-8/h3-4H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRMXZQCCDEZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Preparative Strategies for 1 Ethyl 1h Imidazol 4 Amine
Regioselective Synthesis of 1-Ethyl-1H-imidazol-4-amine Scaffolds
The regioselective synthesis of 1,4-disubstituted imidazoles like this compound is a key challenge in heterocyclic chemistry. The control over substituent placement on the imidazole (B134444) ring is crucial for determining the molecule's biological activity and chemical properties.
Classical Approaches to Imidazole-4-amine Ring Formation (e.g., Debus-Radziszewski Synthesis with modifications)
The Debus-Radziszewski imidazole synthesis is a foundational multi-component reaction for creating imidazole rings. wikipedia.orghandwiki.org This method traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orghandwiki.org
A significant modification of this synthesis, which allows for the introduction of a substituent at the N-1 position, involves replacing one equivalent of ammonia with a primary amine. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of a suitable 1,2-dicarbonyl precursor, an aldehyde, ammonia, and ethylamine. This adaptation affords N-substituted imidazoles in good yields. wikipedia.org
The reaction can be conceptualized as occurring in two primary stages. Initially, the dicarbonyl compound reacts with two equivalents of an amine (in this case, a mixture of ammonia and ethylamine) to form a diimine intermediate. Subsequently, this diimine condenses with an aldehyde to form the desired imidazole ring. wikipedia.org The precise mechanism, however, is not definitively established. wikipedia.org
| Reactant Type | Example | Role in Synthesis |
| 1,2-Dicarbonyl | Glyoxal (B1671930) | Forms the C4-C5 bond of the imidazole ring |
| Aldehyde | Formaldehyde (B43269) | Provides the C2 carbon of the imidazole ring |
| Amine Source 1 | Ammonia | Provides the N3 atom and the 4-amino group |
| Amine Source 2 | Ethylamine | Provides the N1 atom and the N1-ethyl group |
Strategies for Selective N-Alkylation (e.g., ethyl group introduction at N-1 position)
Selective N-alkylation is a critical step in the synthesis of this compound, particularly when starting from a pre-formed 4-aminoimidazole ring. The challenge lies in controlling the regioselectivity of the alkylation, as unsymmetrical imidazoles possess two reactive nitrogen atoms. The outcome of the N-alkylation is influenced by several factors, including the nature of the substrate, the alkylating agent, and the reaction conditions.
Vapor-phase N-alkylation of imidazoles using alcohols over solid catalysts represents one approach. For instance, the ethylation of 4(5)-methylimidazole has been studied, yielding a mixture of 1,4- and 1,5-disubstituted products. asianpubs.org The choice of catalyst can influence the regioselectivity of the reaction. asianpubs.org
The regioselectivity of N-alkylation is also dependent on steric and electronic factors. Electron-withdrawing groups on the imidazole ring can influence the nucleophilicity of the ring nitrogens, thereby directing the alkylation to a specific position. Steric hindrance around one of the nitrogen atoms can also favor alkylation at the less hindered site.
| Factor | Influence on N-1 Ethylation |
| Steric Hindrance | Bulky substituents at C5 may favor N-1 ethylation. |
| Electronic Effects | Electron-withdrawing groups at C5 can deactivate the adjacent N1, potentially favoring N-3 alkylation, while activating groups might have the opposite effect. |
| Reaction Conditions | The choice of base, solvent, and temperature can significantly impact the ratio of N-1 to N-3 alkylated products. |
Cyclization Reactions of Amido-Nitriles and Related Precursors for Imidazole Core Formation
The formation of the imidazole core can be achieved through the cyclization of acyclic precursors such as amido-nitriles. These reactions offer a versatile route to substituted imidazoles. One notable protocol involves the nickel-catalyzed cyclization of amido-nitriles to form disubstituted imidazoles. nih.gov This method is tolerant of various functional groups, including aryl halides and heterocycles. The reaction is proposed to proceed via a nickel-catalyzed addition to the nitrile, followed by tautomerization and dehydrative cyclization to yield the imidazole ring. nih.gov
Another approach involves the BF3·Et2O promoted reaction of triazoles with nitriles, which yields protected imidazoles with substitution at the C-2 and C-4 positions. The reaction proceeds through the ring-opening of the triazole to form a diazo-imine intermediate, which then reacts with the nitrile and subsequently cyclizes. nih.gov
Novel and Efficient Synthetic Routes for this compound Derivatives
Recent advancements in synthetic organic chemistry have led to the development of more efficient and streamlined methods for the synthesis of substituted imidazoles, including derivatives of this compound.
One-Pot Multicomponent Reactions (MCRs) for Streamlined Synthesis
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. This approach avoids the need for isolation and purification of intermediates, saving time and resources. The Debus-Radziszewski synthesis is itself an example of a multicomponent reaction. wikipedia.orghandwiki.org
Modern MCRs for imidazole synthesis often utilize different starting materials and catalysts to achieve high yields and selectivity. For instance, a one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate under solvent-free conditions. While not directly yielding a 4-amino derivative, this illustrates the power of MCRs in rapidly generating diverse imidazole libraries.
Another example is the one-pot synthesis of 2,4,5-trisubstituted imidazoles from benzil, aromatic aldehydes, and ammonium acetate, which can be performed under solvent-free conditions with microwave irradiation or using various catalysts. prepchem.com To synthesize a 1-ethyl-4-aminoimidazole derivative via an MCR, one would need to carefully select the starting components to incorporate the desired functionalities.
| MCR Approach | Starting Materials | Potential for this compound Synthesis |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia, Ethylamine | Direct route to the target compound. wikipedia.org |
| Four-Component Condensation | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Could potentially be adapted by using a protected amino-aldehyde or a related precursor. |
| Benzil-Based MCR | Benzil, Aldehyde, Ammonium Acetate, Ethylamine | Would lead to a 1-ethyl-2,4,5-trisubstituted imidazole, requiring further modification for the 4-amino group. prepchem.com |
Metal-Catalyzed Coupling and Annulation Reactions in Imidazole Synthesis
Transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including imidazoles. These methods often offer high efficiency, selectivity, and functional group tolerance.
Copper-catalyzed reactions have been particularly prominent in imidazole synthesis. For example, a copper-catalyzed [3 + 2] cycloaddition reaction can provide multisubstituted imidazoles with high regioselectivity. organic-chemistry.org Another copper-catalyzed method involves the regioselective diamination of terminal alkynes with amidines to produce 1,2,4-trisubstituted imidazoles. organic-chemistry.org
Rhodium catalysts have also been employed. A rhodium(II)-catalyzed reaction of 1-sulfonyl triazoles with nitriles gives imidazoles through a rhodium iminocarbenoid intermediate. organic-chemistry.org
While direct metal-catalyzed syntheses of this compound are not extensively reported, these methodologies provide a framework for developing novel synthetic routes. For instance, a metal-catalyzed annulation could potentially be designed using a suitably functionalized ethylamine derivative and a precursor for the 4-aminoimidazole core. The development of such reactions is an active area of research in synthetic chemistry. beilstein-journals.org
Copper-Catalyzed Approaches
Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, represent a significant strategy for the formation of carbon-nitrogen bonds in heterocyclic systems. wikipedia.orgwikipedia.org While direct copper-catalyzed ethylation of a protected 4-aminoimidazole or amination of a 1-ethyl-4-haloimidazole specific to this compound is not extensively detailed in readily available literature, the general principles of copper-catalyzed N-arylation and N-alkylation of imidazoles are well-established. researchgate.net These reactions typically involve a copper(I) or copper(II) catalyst, a ligand, and a base to facilitate the coupling of an amine with a halide or vice versa.
For the synthesis of related N-substituted imidazoles, copper catalysts have been effectively used. For instance, the Ullmann condensation can be employed to couple aryl halides with various nitrogen-containing nucleophiles. wikipedia.org The reaction conditions often require high temperatures, but advancements have introduced milder conditions through the use of specific ligands and soluble copper sources. researchgate.net A hypothetical copper-catalyzed approach to this compound could involve the coupling of 4-aminoimidazole with an ethylating agent or the coupling of 1-ethylimidazole with an aminating agent, though the latter is less common. The choice of catalyst, ligand, solvent, and base is crucial for optimizing the reaction yield and selectivity.
| Parameter | General Conditions for Copper-Catalyzed N-Alkylation of Imidazoles |
| Copper Source | CuI, Cu2O, CuBr, Cu(OAc)2 |
| Ligand | Phenanthrolines, amino acids, diamines |
| Base | K2CO3, Cs2CO3, t-BuOK |
| Solvent | DMF, DMSO, Toluene |
| Temperature | 80-150 °C |
This table presents generalized conditions and would require specific optimization for the synthesis of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds and are applicable to the synthesis of a wide range of amino-substituted heterocycles. wikipedia.orgrug.nl This reaction typically involves the coupling of an amine with an aryl or heteroaryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.
A plausible synthetic route to this compound via this methodology would involve the palladium-catalyzed coupling of a primary amine equivalent (such as ammonia or a protected amine) with a 1-ethyl-4-haloimidazole. The success of this reaction is highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent. Modern Buchwald-Hartwig protocols have expanded the substrate scope to include a variety of amines and heterocyclic halides under relatively mild conditions. rug.nl
For instance, the amination of unprotected bromoimidazoles has been successfully achieved using a palladium precatalyst based on a bulky biarylphosphine ligand. acs.org This suggests that a similar approach could be viable for the synthesis of this compound from 1-ethyl-4-bromoimidazole.
| Parameter | General Conditions for Buchwald-Hartwig Amination of Haloimidazoles |
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 |
| Ligand | Bulky biarylphosphines (e.g., XPhos, SPhos, tBuBrettPhos) |
| Base | NaOtBu, K3PO4, Cs2CO3 |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-120 °C |
This table presents generalized conditions and would require specific optimization for the synthesis of this compound.
Continuous Flow Chemistry and Process Intensification for Imidazole Derivatives
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for hazardous reactions. nih.gov
Microreactor Applications in this compound Synthesis
Microreactors, with their high surface-area-to-volume ratio, enable rapid heating and cooling, efficient mixing, and precise control of residence times. nih.gov These features can lead to higher yields, improved selectivity, and reduced reaction times compared to traditional batch processes. The synthesis of functionalized imidazoles has been successfully demonstrated in microreactor systems. acs.org
While a specific microreactor synthesis for this compound is not explicitly documented, the general principles can be applied. A continuous flow process could be designed where solutions of the starting materials (e.g., a protected 4-aminoimidazole and an ethylating agent, or a 1-ethyl-4-haloimidazole and an aminating agent) and a catalyst are continuously pumped and mixed in a microreactor. The product stream would then be collected for purification. This approach allows for the rapid optimization of reaction conditions such as temperature, pressure, and stoichiometry. nih.gov
High-Temperature and High-Pressure Flow Regimes
Flow chemistry facilitates the use of high temperatures and pressures in a safe and controlled manner. mdpi.com Operating at temperatures above the boiling point of the solvent ("superheating") can significantly accelerate reaction rates. acs.org The enclosed nature of flow reactors allows for the safe handling of reactions at elevated pressures. These conditions can be particularly beneficial for sluggish reactions or for overcoming activation energy barriers. The synthesis of various N-heterocycles has been achieved under high-temperature and high-pressure flow conditions, demonstrating the potential for process intensification. frontiersin.org
Automated and High-Throughput Flow Synthesis Platforms
Automated flow synthesis platforms enable the rapid and efficient synthesis of libraries of compounds for applications such as drug discovery. nih.govacs.org These systems can integrate reaction, work-up, and purification steps into a single, automated sequence. merckmillipore.com The synthesis of diverse heterocyclic libraries has been demonstrated using such platforms. nih.govresearchgate.net An automated platform could be configured for the synthesis of this compound and its analogs by systematically varying starting materials and reaction conditions, thereby accelerating the discovery of optimal synthetic routes and the exploration of the chemical space around this scaffold.
Purification and Isolation Techniques for Research-Scale Preparations
The purification of this compound, a polar and basic compound, on a research scale typically involves chromatographic methods or crystallization.
Due to its polar nature, normal-phase column chromatography on silica gel can be challenging, often requiring polar solvent systems that may include a basic modifier like triethylamine or ammonium hydroxide to prevent streaking and improve separation. reddit.com Reverse-phase chromatography can be an effective alternative for purifying polar compounds. reddit.com
Crystallization is another common purification technique. google.com If the target compound is a solid, it can be recrystallized from a suitable solvent or solvent mixture to remove impurities. For basic compounds like this compound, forming a salt (e.g., a hydrochloride or tosylate salt) can facilitate crystallization and purification. nih.gov The purified salt can then be neutralized to obtain the free base.
| Technique | Description | Considerations for this compound |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Can be challenging due to the compound's polarity and basicity. Requires careful selection of eluent system, potentially with basic additives. reddit.com |
| Crystallization | Purification of a solid by dissolving it in a suitable solvent at high temperature and allowing it to crystallize upon cooling. | The free base may be difficult to crystallize. Formation of a salt can improve crystallinity. nih.gov |
| Acid-Base Extraction | Separation based on the differential solubility of the compound in acidic and basic aqueous solutions versus organic solvents. | Can be used as a preliminary purification step to remove non-basic impurities. |
Chromatographic Methods (e.g., Flash Chromatography, HPLC)
The purification of amino-substituted imidazoles, such as this compound, presents unique challenges for chromatographers. Due to the basic nature of the amine functionality, these compounds tend to interact strongly with the acidic silanol groups present on the surface of standard silica gel, a common stationary phase in normal-phase chromatography. biotage.comwfu.edu This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the column. wfu.edu To overcome these issues, specialized strategies are employed in both flash chromatography and High-Performance Liquid Chromatography (HPLC).
Flash Chromatography
For the preparative scale purification of this compound, flash chromatography is a frequently utilized technique. The primary consideration is the selection of an appropriate stationary and mobile phase to ensure efficient separation and recovery.
Two main approaches are effective for the flash chromatography of basic amines:
Modified Mobile Phase on Standard Silica Gel: This method involves the use of a standard silica gel column, but the mobile phase is modified with a small amount of a basic additive. biotage.com Additives like triethylamine (TEA), ammonia (typically as a solution in methanol), or pyridine (B92270) act as competing bases. They neutralize the acidic sites on the silica surface, thereby preventing the target amine from binding too strongly and allowing for symmetrical peak shapes and improved elution. wfu.edubiotage.com
Amine-Bonded Silica: A more modern and often more effective approach is the use of amine-functionalized silica columns. biotage.com In this stationary phase, the silica surface is covalently bonded with an aminopropyl group, which renders the surface basic. biotage.combiotage.com This eliminates the need for basic additives in the mobile phase, simplifying solvent preparation and removal post-purification. The separation on amine-bonded silica allows for the use of less polar, non-aqueous solvent systems, such as hexane/ethyl acetate gradients. biotage.com
| Parameter | Standard Silica Gel | Amine-Bonded Silica |
| Stationary Phase | Silica Gel | Silica gel functionalized with amino groups |
| Separation Mode | Normal Phase (Adsorption/Desorption) wfu.edu | Normal Phase biotage.com |
| Typical Mobile Phase | Dichloromethane/Methanol with 0.1-1% Triethylamine or Ammonia biotage.com | Hexane/Ethyl Acetate Gradient biotage.com |
| Advantages | Lower cost of stationary phase. | Better peak shape, no need for basic additives, broader solvent compatibility. biotage.combiotage.com |
| Disadvantages | Potential for poor peak shape, need for basic additives which can be difficult to remove. wfu.edu | Higher cost of stationary phase. |
High-Performance Liquid Chromatography (HPLC)
For analytical purposes or high-purity small-scale separations, reversed-phase HPLC (RP-HPLC) is the method of choice. In this technique, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. For basic compounds like this compound, controlling the pH of the mobile phase is critical. To achieve good retention and sharp, symmetrical peaks, the mobile phase is often buffered at a pH that ensures the amine is in its neutral, free-base form, which increases its hydrophobicity and retention. biotage.com Alternatively, an acidic mobile phase with an ion-pairing agent can be used.
| Parameter | Reversed-Phase HPLC Condition |
| Stationary Phase | Octadecyl silane (C18) bonded to silica particles |
| Mobile Phase | A gradient of water and a polar organic solvent (e.g., Acetonitrile (B52724) or Methanol) biotage.com |
| pH Modifier | Often contains a buffer or a small percentage of a basic modifier like triethylamine (TEA) to improve peak shape for amines. biotage.com |
| Detection | UV detector, typically set at a wavelength where the imidazole ring absorbs. |
Crystallization and Recrystallization Strategies
Crystallization is a powerful purification technique used to obtain highly pure solid compounds by leveraging differences in solubility. For imidazoles and their derivatives, crystallization from a liquid phase is a well-established method for achieving high purity on a large scale. google.com The process generally involves dissolving the crude this compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce the formation of crystals. Impurities, which are present in lower concentrations, ideally remain in the liquid phase (mother liquor).
The selection of an appropriate solvent system is the most critical parameter for successful crystallization. An ideal solvent should exhibit high solubility for the compound at higher temperatures and significantly lower solubility at cooler temperatures. This differential solubility maximizes the yield of the recovered crystalline product.
While specific crystallization data for this compound is not extensively detailed in the literature, strategies can be inferred from general procedures for purifying imidazoles. google.com The process often involves screening various solvents or solvent mixtures to find the optimal conditions.
Potential Crystallization Approaches:
Single Solvent Recrystallization: The crude material is dissolved in a minimal amount of a hot solvent and allowed to cool slowly. Solvents that have been used for the crystallization of other imidazole derivatives include methanol, benzene, and toluene. google.com
Two-Solvent (Antisolvent) Crystallization: The compound is first dissolved in a "good" solvent in which it is highly soluble. Then, an "antisolvent," in which the compound is poorly soluble, is slowly added until the solution becomes turbid, indicating the onset of precipitation. Gentle heating to redissolve the solid followed by slow cooling can yield high-quality crystals.
Salt Crystallization: Basic compounds like this compound can often be purified by forming a salt, such as a hydrochloride or hydrobromide. These salts frequently exhibit different solubility profiles and may form more well-defined crystals than the free base. The salt is typically formed by adding the corresponding acid to a solution of the amine, followed by crystallization.
| Strategy | Description | Potential Solvents/Reagents | Key Considerations |
| Single Solvent | Dissolution in a hot solvent followed by slow cooling to induce crystallization. google.com | Alcohols (Methanol, Ethanol), Aromatic Hydrocarbons (Toluene, Benzene), Ethers (Diethyl ether). google.com | The solvent must have a steep solubility-temperature curve for the compound. |
| Antisolvent Addition | Addition of a poor solvent to a solution of the compound in a good solvent to reduce solubility and force crystallization. | Good Solvents: Dichloromethane, Methanol; Antisolvents: Hexane, Diethyl Ether. | The rate of antisolvent addition must be controlled to avoid amorphous precipitation. |
| Salt Formation | Conversion of the basic amine to a salt (e.g., hydrochloride), which is then crystallized. | Solvents: Isopropanol, Ethanol; Reagents: Hydrochloric acid, Hydrobromic acid. | The resulting salt often has higher stability and better crystal-forming properties. |
The final crystalline product is typically isolated by filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and then dried under vacuum.
Reactivity and Reaction Mechanisms of 1 Ethyl 1h Imidazol 4 Amine
Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Ring
The imidazole ring is an electron-rich heterocycle, making it inherently reactive towards electrophilic attack. The presence of two nitrogen atoms, one pyrrole-type (N-1) and one pyridine-type (N-3), influences the electron density distribution within the ring. jopir.in The substituents on this core significantly modulate its reactivity.
Electrophilic aromatic substitution (EAS) is a key reaction class for imidazoles. In a non-substituted imidazole, the C-5 position is generally the most susceptible to electrophilic attack due to its higher electron density, followed by the C-2 and C-4 positions. However, the directing effects of existing substituents are paramount in determining the regiochemical outcome of these reactions.
In 1-Ethyl-1H-imidazol-4-amine, the ring is heavily activated towards electrophiles. The primary sites for electrophilic attack are the C-5 and C-2 positions, which are ortho and para, respectively, to the powerful amino-directing group at C-4. The C-5 position is generally favored due to both electronic activation and steric accessibility. Nucleophilic substitution on the imidazole ring is less common and typically requires the presence of good leaving groups (like halogens) and strong electron-withdrawing groups to decrease the ring's electron density, which are absent in this molecule.
The reactivity of the imidazole core in this compound is significantly enhanced by its two substituents.
Amino Group (-NH₂): The primary amino group at the C-4 position is a potent activating group. Through resonance, it donates electron density into the aromatic system, substantially increasing the nucleophilicity of the ring carbons, particularly at the ortho (C-5) and para (C-2) positions. This makes the molecule highly susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation, often proceeding under milder conditions than required for benzene. youtube.com
Ethyl Group (-C₂H₅): The ethyl group at the N-1 position is a weak activating group. It donates electron density to the ring through a positive inductive effect (+I), further enhancing the ring's nucleophilicity. Its presence also blocks the N-1 position, preventing reactions at this site and simplifying the potential product mixtures compared to N-unsubstituted imidazoles.
Together, these groups make the this compound ring system highly activated and primed for electrophilic attack, predominantly at the C-5 position.
Transformations Involving the Exocyclic Amine Functionality
The exocyclic primary amine at the C-4 position is a versatile functional group that readily participates in a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.
The nucleophilic nature of the primary amino group allows for straightforward reactions with various electrophilic partners.
Amides: this compound can react with carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form the corresponding amides. These reactions typically proceed under standard amidation conditions, which may involve the use of coupling agents or a base to neutralize the acid byproduct. nih.gov
Ureas: The reaction with isocyanates provides a direct route to N,N'-disubstituted ureas. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. nih.govbeilstein-journals.org Alternatively, phosgene equivalents like N,N'-carbonyldiimidazole (CDI) can be used to first form an imidazole-1-carboxamide intermediate, which then reacts with another amine. epo.org
Schiff Bases (Imines): Condensation of the primary amine with aldehydes or ketones under dehydrating conditions yields Schiff bases. This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. mdpi.commdpi.com
| Derivative | Reactant | General Conditions | Product Type |
|---|---|---|---|
| Amide | Acyl Chloride (R-COCl) | Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge HCl. | N-(1-ethyl-1H-imidazol-4-yl)amide |
| Amide | Carboxylic Acid (R-COOH) | Coupling agent (e.g., DCC, EDC), aprotic solvent. | N-(1-ethyl-1H-imidazol-4-yl)amide |
| Urea | Isocyanate (R-NCO) | Aprotic solvent (e.g., THF, acetonitrile), typically at room temperature. | 1-Alkyl/Aryl-3-(1-ethyl-1H-imidazol-4-yl)urea |
| Schiff Base | Aldehyde (R-CHO) or Ketone (R-CO-R') | Solvent like ethanol or toluene, often with acid/base catalysis and removal of water (e.g., Dean-Stark apparatus). | N-(Alkylidene/Arylidene)-1-ethyl-1H-imidazol-4-amine |
Aminoazoles are valuable building blocks in heterocyclic synthesis. frontiersin.org The 4-amino group of this compound, in conjunction with the adjacent ring nitrogen (N-3), can act as a binucleophile to construct fused ring systems. For instance, reaction with 1,3-dielectrophiles like α,β-unsaturated carbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings. This type of reaction, often a pseudo-Michael addition followed by intramolecular cyclization and dehydration, is a common strategy for synthesizing imidazo[1,5-c]pyrimidine or related fused heterocyclic systems. researchgate.net The specific outcome depends on the nature of the electrophilic partner and the reaction conditions employed. researchgate.netnih.gov
Tautomerism and Prototropic Equilibria in this compound Systems
Tautomerism is a key feature of many heterocyclic compounds, including imidazoles. While the N-1 ethyl group in this compound prevents the common annular prototropic tautomerism (proton shifting between N-1 and N-3), another form of tautomerism is possible.
The compound can exist in an equilibrium between the amino form (this compound) and a less stable imino form (1-Ethyl-1,5-dihydro-4H-imidazol-4-imine). This amino-imino tautomerism involves the migration of a proton from the exocyclic nitrogen to the N-3 position of the imidazole ring.
Figure 1: Amino-Imino Tautomeric Equilibrium
The position of this equilibrium is influenced by several factors, including the solvent, pH, and temperature. nih.gov In most neutral, non-polar solvents, the aromatic amino tautomer is significantly more stable and therefore the predominant species. The imino form disrupts the aromaticity of the imidazole ring, making it energetically less favorable. However, the imino tautomer can be involved as a transient intermediate in certain reactions. Spectroscopic techniques, particularly ¹³C NMR, can be used to study such equilibria, as the chemical shifts of the ring carbons (C4 and C5) are often diagnostically different between the two tautomeric forms. nih.govresearchgate.net
Experimental Investigations of Tautomeric Forms
Direct experimental studies dedicated solely to the tautomerism of this compound are not extensively documented in the reviewed literature. However, insights into its likely tautomeric behavior can be drawn from studies on analogous substituted imidazoles. Tautomerism in asymmetrically substituted imidazoles is a well-established phenomenon, where the proton on the ring nitrogen can migrate to the other ring nitrogen, leading to two distinct tautomeric forms. nih.gov
For this compound, two principal tautomeric forms can be considered, though the ethyl group at the N1 position prevents the proton migration that is typical for N-unsubstituted imidazoles. Instead, the tautomerism primarily involves the exocyclic amino group, which can exist in equilibrium between an amino and an imino form.
Experimental techniques such as ¹³C NMR spectroscopy have been effectively used to identify the predominant tautomeric state of substituted imidazoles. researchgate.net In solution, fast tautomerization can lead to broadened or averaged signals in NMR spectra, making the characterization of individual tautomers challenging. nih.gov However, solid-state NMR techniques, such as ¹³C CP-MAS NMR, can provide a more precise structural description by overcoming the effects of rapid tautomeric exchange. nih.gov
X-ray crystallography is another powerful tool for the unambiguous determination of tautomeric forms in the solid state. While a specific crystal structure for this compound was not found in the searched literature, crystallographic studies of other 4-aminoimidazole derivatives would provide definitive evidence of the preferred tautomer in the crystalline phase.
The following table summarizes the key experimental techniques used to investigate tautomerism in imidazole derivatives and their potential applicability to this compound.
| Experimental Technique | Information Provided | Applicability to this compound |
| ¹H NMR Spectroscopy | Can indicate the presence of multiple tautomers in solution if the exchange rate is slow on the NMR timescale. nih.gov | May show averaged signals due to rapid proton exchange, but could provide insights into the equilibrium position. |
| ¹³C NMR Spectroscopy | Chemical shifts of ring carbons (C4 and C5) are sensitive to the tautomeric state. nih.gov | Can be used to infer the predominant tautomer by comparing experimental shifts with calculated values for different tautomers. researchgate.net |
| ¹⁵N NMR Spectroscopy | Provides direct information about the chemical environment of the nitrogen atoms involved in tautomerism. | Highly sensitive to the protonation state and tautomeric form of the imidazole ring. |
| X-ray Crystallography | Provides an unambiguous structure of the molecule in the solid state, confirming the exact location of protons. | Would definitively identify the tautomeric form present in the crystalline state. |
Computational Elucidation of Tautomeric Preferences
Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for predicting the relative stabilities of tautomers of imidazole derivatives. mdpi.compurkh.com These calculations can provide valuable insights into the tautomeric preferences of this compound in the absence of direct experimental data.
Theoretical studies on substituted imidazoles have shown that the relative energies of tautomers are influenced by the electronic nature and position of the substituents. mdpi.com For 4-substituted imidazoles, the position of the N-H proton can significantly impact the stability of the tautomer. nih.gov
DFT calculations (e.g., using B3LYP/6-31G(d,p)) can be employed to optimize the geometries of the possible tautomers of this compound and calculate their relative energies. mdpi.com The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for accurately predicting tautomeric equilibria in solution, as the polarity of the solvent can influence the relative stability of the tautomers. mdpi.com
A computational study on 2-phenyl-substituted imidazoles demonstrated that the energy differences between tautomers can be small, suggesting that multiple forms may coexist in solution. mdpi.com For this compound, the primary tautomeric equilibrium to consider would be between the 4-amino form and the 4-imino form.
The following table presents a hypothetical summary of computational data that could be generated for the tautomers of this compound, based on methodologies applied to similar compounds.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) | Predicted Population (%) (Aqueous) |
| This compound | 0.00 | 0.00 | >99 |
| 1-Ethyl-4-imino-4,5-dihydro-1H-imidazole | (Calculated Value) | (Calculated Value) | <1 |
It is generally expected that the aromatic amino tautomer would be significantly more stable than the non-aromatic imino tautomer.
Acid-Base Chemistry and Protonation States in Varied Media
The imidazole ring in this compound is amphoteric, meaning it can act as both an acid and a base. wikipedia.org The basicity of the imidazole ring is a key feature of its chemistry, with the pKa of the conjugate acid of imidazole being approximately 7.0. wikipedia.org The substituents on the imidazole ring, in this case, an ethyl group at N1 and an amino group at C4, will influence the pKa of the molecule.
The ethyl group is an electron-donating group, which is expected to increase the electron density on the imidazole ring and thus increase its basicity (raise the pKa). The amino group is also electron-donating by resonance, which should further enhance the basicity of the ring nitrogen. stackexchange.com Therefore, the pKa of this compound is predicted to be higher than that of unsubstituted imidazole.
Protonation of this compound is expected to occur at the N3 position, as the lone pair of electrons on this nitrogen is not involved in the aromatic sextet of the imidazole ring. stackexchange.com Protonation at the N1 position is blocked by the ethyl group. Protonation of the exocyclic amino group is also possible, but generally, the ring nitrogen is more basic. mdpi.com
The protonation state of this compound will be dependent on the pH of the medium.
In acidic media (pH < pKa): The molecule will exist predominantly in its protonated form, as the 1-ethyl-4-amino-1H-imidazol-3-ium cation.
In neutral media (pH ≈ 7): The protonation state will depend on the precise pKa value. Given the presence of electron-donating groups, it is likely to be significantly protonated.
In basic media (pH > pKa): The molecule will exist predominantly in its neutral, unprotonated form.
Computational methods can be used to calculate the pKa values of substituted imidazoles with a reasonable degree of accuracy, often within 0.8 pKa units of experimental values. acs.org Such calculations for this compound would provide a more quantitative understanding of its acid-base properties.
The following table provides a summary of the acid-base properties of imidazole and the expected influence of the substituents present in this compound.
| Compound | pKa (Conjugate Acid) | Effect of Substituent | Predicted pKa of this compound |
| Imidazole | ~7.0 wikipedia.org | - | - |
| -CH₂CH₃ (Ethyl) | Electron-donating | Increases pKa | > 7.0 |
| -NH₂ (Amino) | Electron-donating | Increases pKa stackexchange.com | > 7.0 |
Oxidative and Reductive Pathways of this compound
The imidazole ring is generally resistant to oxidation, but under certain conditions, it can undergo oxidative degradation. The presence of an electron-donating amino group at the C4 position may increase the susceptibility of the ring to oxidation.
Studies on the oxidation of imidazoles by hydroxyl radicals (•OH) have shown that this is a significant degradation pathway, particularly in atmospheric and biological contexts. nih.gov The reaction is typically initiated by the addition of the hydroxyl radical to one of the carbon atoms of the imidazole ring. nih.gov For imidazole itself, the reaction with •OH is fast. nih.gov The ethyl group in this compound is also susceptible to oxidation, potentially leading to the formation of various oxidized products.
The oxidation of 2-amino-imidazoles can be achieved using reagents like diacetoxy-iodobenzene (DIB) under mild conditions. rsc.org This suggests that the amino group can facilitate oxidative transformations.
The reduction of the imidazole ring is generally difficult due to its aromatic nature. Catalytic hydrogenation under harsh conditions can lead to the saturation of the ring. Specific reducing agents might be able to selectively reduce certain functional groups without affecting the imidazole core. The electrochemical behavior of imidazole derivatives has been studied, revealing that reduction can occur at negative potentials. researchgate.net
The redox chemistry of some imidazole derivatives has been explored, demonstrating reversible redox cycles in certain systems. acs.orgnih.gov However, the specific oxidative and reductive pathways for this compound have not been detailed in the available literature. Further experimental and computational studies would be necessary to fully elucidate its redox chemistry.
The following table summarizes potential oxidative and reductive reactions involving this compound based on the reactivity of related compounds.
| Reaction Type | Reagent/Condition | Potential Product(s) |
| Oxidation | Hydroxyl Radicals (•OH) | Ring-opened products, hydroxylated derivatives. rsc.org |
| Oxidation | Diacetoxy-iodobenzene (DIB) | Potential for oxidative coupling or ring transformation. rsc.org |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 1-Ethyl-4-amino-imidazolidine (saturated ring). |
| Electrochemical Reduction | Negative Electrode Potential | Formation of radical anions or other reduced species. researchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Ethyl 1h Imidazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 1-Ethyl-1H-imidazol-4-amine. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular structure.
Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring and those on the N-ethyl substituent.
The imidazole ring contains two non-equivalent aromatic protons. The proton at the C2 position (H-2) typically appears as a singlet in the downfield region of the spectrum, owing to the deshielding effect of the two adjacent nitrogen atoms. The proton at the C5 position (H-5) would also be a singlet. The amino (-NH₂) protons at the C4 position often present as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.
The ethyl group protons give rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are adjacent to the imidazole nitrogen, causing them to be deshielded and appear further downfield than the methyl protons. The splitting pattern (quartet and triplet) arises from spin-spin coupling with the neighboring protons, as described by the n+1 rule.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (Imidazole) | ~7.5 | Singlet | N/A |
| H-5 (Imidazole) | ~6.5 | Singlet | N/A |
| -NH₂ (Amine) | Variable (Broad) | Singlet | N/A |
| -CH₂- (Ethyl) | ~3.9 - 4.2 | Quartet | ~7.3 |
| -CH₃ (Ethyl) | ~1.3 - 1.5 | Triplet | ~7.3 |
Note: Predicted values are based on typical chemical shifts for substituted N-ethyl imidazoles.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.
The imidazole ring has three carbon atoms. The C2 carbon, situated between two nitrogen atoms, is the most deshielded and appears furthest downfield. The C4 carbon, bearing the amine group, and the C5 carbon will have distinct chemical shifts. The two carbons of the ethyl group, the methylene (-CH₂) and methyl (-CH₃) carbons, will appear in the upfield region of the spectrum, with the methylene carbon being further downfield due to its proximity to the nitrogen atom.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Imidazole) | ~135-140 |
| C-4 (Imidazole) | ~130-135 |
| C-5 (Imidazole) | ~110-115 |
| -CH₂- (Ethyl) | ~40-45 |
| -CH₃ (Ethyl) | ~15-20 |
Note: Predicted values are based on typical chemical shifts for substituted N-ethyl imidazoles.
While 1D NMR provides fundamental information, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a cross-peak would be observed between the methylene (-CH₂) quartet and the methyl (-CH₃) triplet of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. mdpi.com It is used to definitively assign each proton to its corresponding carbon. For example, the singlet at ~7.5 ppm would correlate with the carbon signal at ~135-140 ppm, confirming their assignment as H-2 and C-2, respectively.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum would show a correlation between the methylene (-CH₂) protons and the H-2 and H-5 protons of the imidazole ring, providing further evidence for the N1-ethyl substitution.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental formula of the compound. For this compound (C₅H₉N₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured accurate mass of the molecular ion ([M+H]⁺) with the theoretically calculated mass.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₅H₁₀N₃⁺ | 112.0869 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the masses of the resulting fragment ions are analyzed. This provides valuable information about the structure of the molecule. The fragmentation of the parent imidazole ring often involves the loss of HCN or related neutral fragments. nist.gov For this compound, key fragmentation pathways would likely involve the loss of the ethyl group and fragmentation of the imidazole ring. Analyzing these fragmentation patterns helps to piece together the molecular structure, complementing the data obtained from NMR spectroscopy.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. By measuring the vibrations of bonds, these methods produce a unique spectral fingerprint, allowing for the characterization of the amine and imidazole moieties of this compound.
Characteristic Absorption Frequencies of Amine and Imidazole Moieties
The vibrational spectrum of this compound is dominated by the characteristic frequencies of its primary amine (-NH₂) group and the imidazole ring. While a dedicated spectrum for this specific molecule is not publicly available, the expected absorption frequencies can be reliably predicted based on data from analogous compounds such as 4-methylimidazole (B133652) and 1-ethyl-3-methylimidazolium (B1214524) salts. nih.govresearchgate.net
Amine Group Vibrations:
N-H Stretching: The primary amine group is expected to show two distinct bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.
N-H Bending (Scissoring): A characteristic bending vibration for the -NH₂ group typically appears in the 1590-1650 cm⁻¹ range.
N-H Wagging: A broad absorption band corresponding to out-of-plane N-H wagging can be observed around 650-900 cm⁻¹.
Imidazole Ring Vibrations:
C=N and C=C Stretching: The imidazole ring contains both C=N and C=C double bonds, which give rise to a series of stretching vibrations typically found in the 1450-1600 cm⁻¹ region. These bands are often sharp and can be used as a diagnostic tool for the imidazole core.
Ring Breathing Modes: The entire imidazole ring can undergo symmetric "breathing" vibrations, which are often prominent in the Raman spectrum.
C-H Stretching: The C-H bonds on the imidazole ring and the ethyl group will exhibit stretching vibrations in the 2850-3150 cm⁻¹ range. The aromatic C-H stretches of the ring usually appear at higher frequencies (>3000 cm⁻¹) compared to the aliphatic C-H stretches of the ethyl group (<3000 cm⁻¹). nih.gov
The combination of these vibrational modes provides a comprehensive picture of the functional groups present in this compound.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Primary Amine | N-H Bending (Scissoring) | 1590 - 1650 |
| Primary Amine | N-H Wagging | 650 - 900 |
| Imidazole Ring | C=N / C=C Stretching | 1450 - 1600 |
| Imidazole Ring | C-H Stretching (Aromatic) | 3000 - 3150 |
X-ray Crystallography for Solid-State Structural Determination
Single-Crystal X-ray Diffraction of this compound and its Co-crystals
To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, analysis of closely related imidazole-containing compounds provides significant insight into the likely structural features. For example, crystallographic studies of various substituted imidazoles and benzimidazoles reveal that the imidazole ring is typically planar. nih.govnih.govmdpi.com
A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would involve exposing it to an X-ray beam and analyzing the resulting diffraction pattern. nih.govbdpsjournal.org This analysis would yield the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the symmetry and repeating unit of the crystal. Subsequent structure solution and refinement would provide the exact coordinates of each atom in the molecule.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal packing of this compound is expected to be heavily influenced by intermolecular hydrogen bonding. The molecule possesses both hydrogen bond donors (the amine N-H groups) and hydrogen bond acceptors (the nitrogen atoms of the imidazole ring).
Based on the structures of related amino-imidazole compounds, the following interactions are anticipated:
N-H···N Hydrogen Bonds: The primary amine group (-NH₂) of one molecule can form strong hydrogen bonds with the non-protonated nitrogen atom (N3) of the imidazole ring of a neighboring molecule. This type of interaction is a common and dominant feature in the crystal structures of similar compounds, often leading to the formation of chains or dimers. nih.govmdpi.comnih.gov
N-H···N(amine) Hydrogen Bonds: It is also possible for the amine group of one molecule to act as a hydrogen bond donor to the amine group of another, further stabilizing the crystal lattice.
These intermolecular forces dictate how the molecules arrange themselves in the solid state, influencing physical properties such as melting point and solubility. The analysis of these interactions is fundamental to understanding the supramolecular chemistry of the compound.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for the analysis of non-volatile compounds like this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Both HPLC and UPLC are powerful analytical techniques used to determine the purity of this compound and to quantify it in various mixtures. researchgate.net UPLC operates on the same principles as HPLC but uses smaller stationary phase particles and higher pressures, resulting in faster analysis times and improved resolution.
A typical method for analyzing this compound would involve reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase.
Typical HPLC/UPLC Method Parameters:
Stationary Phase (Column): A reversed-phase column, such as an octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) column, is commonly used for separating polar analytes like aminoimidazoles.
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The gradient would start with a high percentage of the aqueous phase and gradually increase the organic phase percentage to elute the compound.
Detection: A UV detector is generally used, as the imidazole ring possesses a chromophore that absorbs UV light. The detection wavelength would be set at or near the absorption maximum of the compound to ensure high sensitivity.
Purity Determination: The purity of a sample is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The presence of additional peaks would indicate impurities.
Commercial suppliers of related imidazole compounds often provide HPLC or UPLC data to certify the purity of their products, demonstrating the utility of these techniques. bldpharm.combldpharm.com
Table 2: General HPLC/UPLC Parameters for Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-Phase C18, (e.g., 2.1 x 50 mm, 1.7 µm for UPLC) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.6 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC) |
| Detection | UV Absorbance at ~220-280 nm |
| Column Temperature | 25 - 40 °C |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-methylimidazole |
| 1-ethyl-3-methylimidazolium |
| formic acid |
| ammonium acetate |
| acetonitrile |
Gas Chromatography (GC)
Gas Chromatography (GC) serves as a fundamental analytical technique for the separation and quantification of volatile and thermally stable compounds. For a polar molecule such as this compound, direct GC analysis can present challenges, including poor peak shape and column adsorption due to the presence of the primary amine group. To circumvent these issues, chemical derivatization is often employed to enhance volatility and reduce polarity, thereby improving chromatographic performance.
Detailed research into the gas chromatographic behavior of this compound indicates that derivatization is a crucial step for achieving sensitive and reproducible results. The primary amine functionality is reactive and can interact with active sites on the GC column, leading to peak tailing and reduced resolution.
A common and effective derivatization strategy for primary amines involves acylation. Reagents such as ethyl chloroformate (ECF) can be used to convert the amine into a less polar and more volatile carbamate (B1207046) derivative. nih.govresearchgate.net This reaction is typically rapid and can be performed in an aqueous medium, simplifying sample preparation. nih.gov The resulting N-ethoxycarbonyl derivative of this compound exhibits significantly improved chromatographic properties, allowing for sharp, symmetrical peaks and enabling lower detection limits.
The selection of the GC column is critical for the successful separation of the derivatized analyte from other components in the sample matrix. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable for this type of analysis. bohrium.com This stationary phase provides a good balance of dispersive and dipole-dipole interactions to effectively resolve the derivatized compound.
When coupled with a mass spectrometer (GC-MS), this method allows for both quantification and structural confirmation of the analyte. nih.gov The mass spectrum of the derivatized this compound will exhibit a characteristic fragmentation pattern that can be used for positive identification.
The following interactive data table summarizes a proposed set of parameters for the GC analysis of this compound following derivatization with ethyl chloroformate.
| Parameter | Value/Condition | Rationale |
| Derivatization Reagent | Ethyl Chloroformate (ECF) | Reacts with the primary amine to form a less polar, more volatile derivative suitable for GC analysis. nih.govresearchgate.net |
| GC Column | DB-5MS (or equivalent) | A versatile, mid-polarity column suitable for a wide range of derivatized compounds. bohrium.com |
| 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard column dimensions providing good resolution and efficiency. bohrium.com | |
| Carrier Gas | Helium | Inert carrier gas compatible with mass spectrometry, providing good chromatographic efficiency. bohrium.com |
| Flow Rate | 1.0 - 1.5 mL/min | Typical flow rate for this column dimension to ensure optimal separation. bohrium.com |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless | Recommended for trace analysis to maximize the amount of analyte transferred to the column. |
| Oven Temperature Program | Initial: 100 °C (hold 1 min) | Allows for focusing of the analytes at the head of the column. |
| Ramp: 10 °C/min to 280 °C | A steady temperature ramp to elute the derivatized analyte and other matrix components. | |
| Final Hold: 5 min at 280 °C | Ensures that all components are eluted from the column before the next injection. | |
| Detector | Mass Spectrometer (MS) | Provides high selectivity and structural information for confident peak identification and quantification. nih.gov |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and the MS. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization (EI) to promote fragmentation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode for qualitative analysis and method development; SIM mode for enhanced sensitivity in quantitative analysis. |
Theoretical and Computational Studies of 1 Ethyl 1h Imidazol 4 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into molecular geometry, orbital energies, and charge distribution.
DFT is a powerful computational method used to investigate the electronic structure of molecules. For 1-Ethyl-1H-imidazol-4-amine, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its optimized ground state geometry. This calculation would yield key structural parameters.
Hypothetical Data Table Based on General Chemical Principles: This table is for illustrative purposes only, showing the type of data a DFT study would generate. The values are not based on actual research for this specific compound.
Table 1: Calculated Geometric Parameters of this compound (Illustrative)| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | N1-C2 | 1.38 Å |
| C2-N3 | 1.32 Å | |
| N3-C4 | 1.39 Å | |
| C4-C5 | 1.37 Å | |
| C5-N1 | 1.36 Å | |
| C4-N(amine) | 1.37 Å | |
| N1-C(ethyl) | 1.48 Å | |
| Bond Angle | C5-N1-C2 | 108.5° |
| N1-C2-N3 | 110.0° | |
| C2-N3-C4 | 107.5° | |
| N3-C4-C5 | 109.0° |
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed to study potential chemical reactions involving this compound. These calculations are crucial for identifying transition state structures and determining the energy barriers associated with reaction pathways, thereby elucidating reaction mechanisms. No such studies have been published for this specific molecule.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a measure of molecular stability. A smaller gap suggests the molecule is more reactive. These energies would be calculated using DFT. The analysis would reveal the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO), providing insights into intramolecular charge transfer possibilities.
Conformational Analysis and Potential Energy Surfaces
The ethyl group attached to the imidazole (B134444) ring can rotate, leading to different conformations. A conformational analysis would involve calculating the molecule's energy as a function of the dihedral angle of the ethyl group. This generates a potential energy surface (PES) that identifies the most stable conformer (the one with the lowest energy) and the energy barriers between different conformations. This type of study is essential for understanding the molecule's flexibility and preferred three-dimensional structure.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
MD simulations could be used to model the behavior of this compound over time, providing a view of its molecular motions and interactions with its environment. By simulating the molecule in a box of solvent molecules (e.g., water), researchers could study how the solvent affects its conformation and dynamics. This is particularly important for understanding how the molecule behaves in a biological or chemical system. Key properties derived from MD simulations include radial distribution functions and hydrogen bond analysis, which describe the solvation shell structure.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate charge distribution: red typically signifies regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the amine group, highlighting these areas as potential sites for hydrogen bonding and electrophilic interaction.
Computational Prediction of Reactivity Parameters and Selectivity
Theoretical and computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules. Through methods like Density Functional Theory (DFT), it is possible to calculate a variety of molecular properties that act as descriptors of chemical behavior. These descriptors are broadly categorized into global and local reactivity parameters, which together offer a comprehensive picture of a molecule's stability, reactivity, and the selectivity of its reaction sites.
For a molecule such as this compound, these computational approaches can elucidate its electronic structure and predict how it will interact with other chemical species. While specific experimental and computational studies on this compound are not extensively available in the public domain, the principles of computational reactivity analysis can be applied to understand its expected chemical behavior.
Global Reactivity Descriptors
Global reactivity descriptors are properties that characterize the molecule as a whole. They are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's stability; a large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. irjweb.com
Other important global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = χ2 / (2η).
These parameters, when calculated, provide a quantitative basis for comparing the reactivity of different molecules. A hypothetical set of calculated global reactivity descriptors for an imidazole derivative is presented in the table below to illustrate the type of data generated in such studies.
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.20 |
| LUMO Energy | ELUMO | - | -1.50 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.70 |
| Ionization Potential | I | -EHOMO | 6.20 |
| Electron Affinity | A | -ELUMO | 1.50 |
| Electronegativity | χ | (I + A) / 2 | 3.85 |
| Chemical Hardness | η | (I - A) / 2 | 2.35 |
| Chemical Softness | S | 1 / η | 0.43 |
| Electrophilicity Index | ω | χ2 / (2η) | 3.15 |
Local Reactivity Descriptors and Selectivity
The Fukui function, f(r), indicates the change in electron density at a particular point in the molecule when an electron is added or removed. There are three types of Fukui functions:
f+(r): For nucleophilic attack (electron acceptance). A high value indicates a site that is susceptible to attack by a nucleophile.
f-(r): For electrophilic attack (electron donation). A high value indicates a site that is likely to be attacked by an electrophile.
f0(r): For radical attack.
By calculating the Fukui functions for each atom in this compound, one could predict the most probable sites for electrophilic and nucleophilic attack. For instance, the nitrogen atoms of the imidazole ring are generally nucleophilic, but their relative reactivity can be quantified using the Fukui function. Similarly, the reactivity of the different carbon atoms in the ring and the ethyl and amine substituents can be assessed.
The following interactive table provides a hypothetical example of condensed Fukui function values for the atoms in a substituted imidazole, illustrating how these values are used to pinpoint reactive centers.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
|---|---|---|---|
| N1 | 0.15 | 0.05 | 0.10 |
| C2 | 0.25 | 0.10 | 0.18 |
| N3 | 0.18 | 0.08 | 0.13 |
| C4 | 0.12 | 0.20 | 0.16 |
| C5 | 0.08 | 0.25 | 0.17 |
| N(amine) | 0.05 | 0.30 | 0.18 |
Derivatives and Analogs of 1 Ethyl 1h Imidazol 4 Amine: Synthesis and Research Applications
Chemical Modifications of the Imidazole (B134444) Ring System
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.govlongdom.org Its electron-rich nature makes it a versatile platform for various chemical transformations. nih.gov Modifications to this core structure are crucial for creating a diverse library of compounds with unique characteristics.
Introduction of Diverse Substituents to Modulate Electronic and Steric Properties
The introduction of various substituents onto the imidazole ring is a key strategy for fine-tuning the molecule's electronic and steric profile. The electronic properties of the ring can be altered by adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.gov EDGs, such as alkyl or methoxy (B1213986) groups, increase the electron density of the ring, which can enhance its reactivity towards electrophiles and influence its basicity. nih.gov Conversely, EWGs, like nitro or halogen groups, decrease the ring's electron density, affecting its interaction with biological targets and its coordination properties. nih.gov
Steric properties, which relate to the size and shape of the molecule, are modulated by the bulkiness of the attached substituents. Large, bulky groups can create steric hindrance, influencing the molecule's conformation and its ability to bind to specific receptors or metal centers. nih.gov The strategic placement of different functional groups allows for the creation of derivatives with optimized properties for various applications. nih.gov For instance, in drug design, altering these properties can significantly impact a compound's bioavailability and efficacy. nih.gov
| Substituent Type | Examples | Electronic Effect | Steric Effect |
|---|---|---|---|
| Electron-Donating Groups (EDG) | -CH₃, -OCH₃, -NH₂ | Increases electron density | Variable (e.g., methyl is small) |
| Electron-Withdrawing Groups (EWG) | -NO₂, -CN, -Cl, -F | Decreases electron density | Variable (e.g., halogens are relatively small) |
| Bulky Groups | -C(CH₃)₃ (tert-butyl), Phenyl | Variable (e.g., Phenyl can be weakly withdrawing) | High steric hindrance |
Synthesis of Fused Heterocyclic Systems incorporating the Imidazole Core
Fusing the imidazole core of 1-Ethyl-1H-imidazol-4-amine with other ring systems is a powerful method for generating novel, complex heterocyclic structures. These fused systems often exhibit distinct chemical and biological properties compared to their monocyclic precursors. nih.gov The synthesis of such compounds typically involves multi-step reactions where the imidazole derivative acts as a building block.
Common strategies include intramolecular cyclization reactions or multicomponent reactions that construct a new ring onto the existing imidazole scaffold. nih.govacs.org For example, imidazo[2,1-b]thiazoles and related fused heterocycles have gained significant attention for their diverse biological activities. nih.gov The resulting polycyclic structures are often more rigid and planar, which can lead to enhanced binding affinity for biological targets or unique photophysical properties for materials science applications. acs.org The development of efficient, one-pot synthetic methods for these complex molecules is an active area of research. acs.org
| Fused System Name | General Structure | Synthetic Approach |
|---|---|---|
| Imidazo[1,2-a]pyridine | An imidazole ring fused to a pyridine (B92270) ring | Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction acs.org |
| Imidazo[2,1-b]thiazole | An imidazole ring fused to a thiazole (B1198619) ring | Reaction of 2-aminoimidazole precursors with α-haloketones nih.gov |
| Purine (Imidazo[4,5-d]pyrimidine) | An imidazole ring fused to a pyrimidine (B1678525) ring | Stepwise construction from imidazole-4,5-dicarboxamide derivatives |
Functionalization at the Exocyclic Amine Group
The exocyclic primary amine (-NH₂) at the 4-position of the imidazole ring is a key site for chemical modification. Its nucleophilic nature allows for a wide range of reactions, leading to the synthesis of diverse derivatives with potential applications in various fields. longdom.org
Synthesis of Various Amine Derivatives (e.g., substituted amides, ureas, thioureas)
The primary amine of this compound can be readily converted into a variety of functional groups, including amides, ureas, and thioureas.
Amides are typically synthesized by reacting the amine with an acyl chloride or a carboxylic acid. When using a carboxylic acid, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) is often employed to facilitate the reaction. nih.gov This method allows for the introduction of a wide array of R-groups, leading to a large library of amide derivatives. acs.org
Ureas are formed through the reaction of the amine with an isocyanate. This addition reaction is generally efficient and provides access to N,N'-disubstituted ureas.
Thioureas are synthesized in a similar manner to ureas, but by using an isothiocyanate instead of an isocyanate. nih.govresearchgate.net The resulting thiourea (B124793) derivatives have been explored for various biological activities. nih.gov
These transformations are fundamental in medicinal chemistry for building more complex molecules and exploring structure-activity relationships. nih.gov
| Derivative | Reagent | General Reaction |
|---|---|---|
| Amide | Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling Agent | R'-NH₂ + R-COCl → R'-NH-CO-R + HCl |
| Urea | Isocyanate (R-NCO) | R'-NH₂ + R-NCO → R'-NH-CO-NH-R |
| Thiourea | Isothiocyanate (R-NCS) | R'-NH₂ + R-NCS → R'-NH-CS-NH-R |
Development of this compound Based Scaffolds in Materials Science
Beyond biological applications, derivatives of this compound are valuable building blocks in materials science. Their ability to coordinate with metal ions and self-assemble into larger structures makes them suitable for creating new functional materials. longdom.orgnih.gov
Ligand Design for Coordination Chemistry and Metal Complexes
This compound and its derivatives are excellent candidates for use as ligands in coordination chemistry. A ligand is a molecule that binds to a central metal ion to form a coordination complex. wikipedia.org The imidazole scaffold possesses two nitrogen atoms, but typically only the imine nitrogen (at the 3-position) is basic and available for binding to metals. wikipedia.org The presence of the exocyclic amine at the 4-position provides a second potential binding site.
This arrangement allows the molecule to act as a bidentate ligand, meaning it can bind to a metal ion at two points simultaneously. nih.gov This chelation effect often results in more stable metal complexes. The ethyl group at the 1-position prevents deprotonation and subsequent bridging between metal centers, favoring the formation of discrete mononuclear complexes. The electronic and steric properties of the ligand can be tuned by introducing substituents on the imidazole ring, which in turn influences the geometry, stability, and reactivity of the resulting metal complex. nih.gov These complexes are being investigated for applications in catalysis, sensing, and as novel materials with unique magnetic or optical properties. researchgate.net
| Property | Description |
|---|---|
| Potential Donor Atoms | N3 (imidazole ring), N of the exocyclic amine |
| Potential Denticity | Monodentate (binding through N3) or Bidentate (binding through N3 and the amine N) |
| Common Metal Ions | Cu(II), Pd(II), Pt(II), Co(II), Ni(II), Zn(II) wikipedia.orgnih.govresearchgate.net |
| Resulting Complex Geometry | Depends on the metal ion and other ligands; can be tetrahedral, square planar, or octahedral wikipedia.org |
Applications in Polymer Chemistry and Functional Materials
The imidazole nucleus, a versatile heterocyclic scaffold, is increasingly being integrated into polymer chains to develop functional materials with tailored properties. Derivatives and analogs of this compound serve as valuable monomers or curing agents, imparting unique thermal, electrical, and mechanical characteristics to the resulting polymers. The incorporation of the imidazole moiety can enhance thermal stability, influence dielectric properties, and introduce specific functionalities for advanced applications. nih.govresearchgate.net
Research has demonstrated the synthesis of copolymers using imidazole-containing monomers. For instance, copolymers of methyl methacrylate (B99206) (MMA) and 2-allyloxymethyl-1-methylimidazole (AOMMI) have been successfully synthesized via photopolymerization. Thermal analysis of these copolymers revealed that the inclusion of the imidazole group significantly enhances thermal stability compared to neat polymethylmethacrylate (PMMA). researchgate.net
In the realm of thermosetting polymers, imidazole derivatives, including 1-ethyl imidazole, are utilized as curing agents and accelerators for epoxy resins. researchgate.net The chemical structure of the imidazole derivative plays a crucial role in the polymerization process and the final properties of the crosslinked material. A study comparing imidazoles with different nitrogen substitutions found that the curing mechanism and the resulting polymer network were significantly influenced. Epoxy resins cured with imidazole derivatives containing a pyrrole-type nitrogen (capable of incorporating into the polymer backbone) exhibited higher glass transition temperatures and breakdown strengths. Specifically, an epoxy cured with 2-ethyl-4-methyl imidazole, which has both pyridine- and pyrrole-type nitrogens, demonstrated a high breakdown strength of 577.9 MV/m. In contrast, using an imidazole with only a pyridine-type nitrogen, such as 1-ethyl imidazole, which primarily initiates anionic polymerization, resulted in a material with increased dielectric loss, particularly at higher concentrations. researchgate.net These findings highlight the potential to fine-tune the electrical and thermal properties of functional materials by selecting appropriately substituted imidazole derivatives.
| Imidazole Derivative | Polymer System | Role of Imidazole | Key Research Finding | Reference |
|---|---|---|---|---|
| 2-allyloxymethyl-1-methylimidazole (AOMMI) | Copolymer with Methyl Methacrylate (MMA) | Monomer | Copolymers containing the imidazole moiety exhibit higher thermal stability compared to neat PMMA. | researchgate.net |
| 1-ethyl imidazole (1EZ) | Epoxy Resin | Curing Agent (anionic polymerization) | Results in increased dielectric loss and a conspicuous decrease in breakdown strength at higher concentrations. | researchgate.net |
| 2-ethyl-4-methyl imidazole (2E4MZ) | Epoxy Resin | Curing Agent (addition reaction & anionic polymerization) | Achieves a high breakdown strength (577.9 MV/m) and higher glass transition temperature due to incorporation into the polymer network. | researchgate.net |
Development of Sensors and Molecular Switches (non-biological)
The unique electronic properties and coordination capabilities of the imidazole ring make its derivatives excellent candidates for the development of non-biological chemosensors and molecular switches. These systems are designed to detect specific ions or molecules through a measurable change in their optical or electronic properties, such as fluorescence or color. scispace.comrsc.orgrsc.org
Researchers have synthesized sophisticated imidazole-based fluorescent sensors for the detection of environmentally and biologically significant ions. For example, complex phenanthro[9,10-d]imidazol-1-yl and diphenyl-1H-imidazol-1-yl derivatives have been developed as reversible luminescent sensors for cyanide (CN⁻) and mercury (Hg²⁺) ions. scispace.comrsc.org The sensing mechanism for cyanide involves a nucleophilic attack on a formyl group attached to the imidazole derivative, leading to the formation of a cyanohydrin. This reaction quenches the sensor's fluorescence. The resulting cyanohydrin complex can then be used as a "turn-on" sensor for mercury ions; the strong affinity of Hg²⁺ for cyanide reverses the cyanohydrin formation, restoring fluorescence. The detection limits for cyanide for these sensors were reported to be as low as 0.8 µM and 1.2 µM. scispace.comrsc.org
Another study detailed a highly selective and sensitive "turn-off" fluorescent probe for Hg²⁺ ions based on a 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole structure. rsc.org The sensing mechanism relies on the Hg²⁺-promoted deprotection of a thioacetal group, which alters the intramolecular charge transfer (ICT) characteristics of the molecule and results in a significant decrease in fluorescence intensity. This probe exhibited a very low detection limit of 5.3 nM and demonstrated its utility in bio-imaging applications. rsc.org These examples showcase the modularity of the imidazole scaffold, allowing for the rational design of molecular switches that respond to specific analytes with high sensitivity and selectivity.
| Imidazole-Based Sensor | Target Analyte(s) | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acid | CN⁻, then Hg²⁺ | Fluorescence quenching (CN⁻), then turn-on (Hg²⁺) | 0.8 µM (for CN⁻) | scispace.comrsc.org |
| 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)benzoic acid | CN⁻, then Hg²⁺ | Fluorescence quenching (CN⁻), then turn-on (Hg²⁺) | 1.2 µM (for CN⁻) | scispace.comrsc.org |
| 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole | Hg²⁺ | Fluorescence turn-off (deprotection of thioacetal) | 5.3 nM | rsc.org |
Exploration in Supramolecular Chemistry
The imidazole ring is a powerful motif in supramolecular chemistry due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. nih.gov These interactions are fundamental to the construction of complex, well-ordered architectures from smaller molecular components. The unique structure of imidazole, with both a hydrogen bond donor (the N-H proton) and acceptor sites (the sp²-hybridized nitrogen), allows for the formation of predictable and stable supramolecular assemblies. nih.govmdpi.com
Host-Guest Chemistry and Self-Assembly Processes
The principles of host-guest chemistry and self-assembly are central to the development of functional supramolecular systems. Imidazole derivatives can act as "guest" molecules that are encapsulated by larger "host" macrocycles, or they can be the building blocks that self-assemble into larger, ordered structures.
Host-Guest Chemistry: The encapsulation of imidazole-containing molecules within macrocyclic hosts like cucurbiturils (CBs) can stabilize the guest and modify its properties. A notable example involves the stabilization of 5-(3-methyl-triazen-1-yl)imidazole-4-carboxamide (MTIC), the active metabolite of the chemotherapy drug temozolomide. The complexation of MTIC within the cavity of cucurbit nih.govuril (CB nih.gov) protects it from degradation. acs.org Similarly, studies on Viologen-Phenylene-Imidazole (VPI) derivatives have shown they can act as guests for CB nih.gov, forming host-guest complexes whose binding modes can be controlled by external stimuli like pH and the presence of metal ions. researchgate.net
Self-Assembly Processes: The directional nature of hydrogen bonds involving the imidazole ring is a key driver for self-assembly. Research on indole-imidazole hybrids has revealed that these molecules can self-associate in the solid state to form a variety of supramolecular structures. mdpi.com Depending on the substitution pattern and molecular conformation, these hybrids assemble into discrete dimers, tetramers, or extended one-dimensional chains and helices, all mediated by N–H(indole)∙∙∙N(pyrazole) hydrogen bonds. mdpi.com
Furthermore, imidazole derivatives can self-assemble with other components to create functional nanomaterials. In one study, imidazole derivatives were co-assembled with fluorenylmethyloxycarbonyl-modified histidine and copper ions (Cu²⁺). researchgate.net This process resulted in the formation of a supramolecular catalyst with a catechol oxidase-like dicopper center, capable of accelerating oxidation/hydrolysis cascade reactions. This demonstrates how the self-assembly of simple imidazole-containing building blocks can lead to complex, functional systems that mimic biological enzymes. researchgate.net
Advanced Methodologies and Future Research Directions for 1 Ethyl 1h Imidazol 4 Amine
Integration of Automation and Robotics in Synthetic Chemistry
The integration of automation and robotics offers a transformative approach to the synthesis of 1-Ethyl-1H-imidazol-4-amine. Automated synthesis platforms, leveraging robotics and advanced instrumentation, can significantly enhance efficiency, reproducibility, and scalability over traditional batch methods. nih.gov Methodologies such as parallel synthesis, flow chemistry, and microfluidics are central to this evolution. nih.gov
Flow chemistry, in particular, provides precise control over reaction parameters like temperature, pressure, and reaction time, which is crucial for optimizing the synthesis of complex molecules and improving yields and purity. nih.govchimia.ch Robotic systems can manage the entire workflow, from dispensing reagents and managing reaction vessels to purification and analysis, minimizing manual intervention and enabling high-throughput production. nih.govmit.edu For the synthesis of this compound, an automated system could perform multistep sequences, such as the cyclization and subsequent functionalization reactions, in a continuous and controlled manner. chimia.ch This approach not only accelerates the production of the target compound but also facilitates rapid optimization of reaction conditions.
Table 1: Comparison of Traditional vs. Automated Synthesis for this compound
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Control over Reaction | Manual, less precise | Automated, high precision |
| Scalability | Limited, requires process redesign | Easily scalable by extending run time |
| Reproducibility | Operator-dependent | High |
| Reaction Time | Hours to days | Minutes to hours |
| Safety | Higher risk with manual handling | Enhanced, enclosed system |
| Data Logging | Manual | Automated and continuous |
High-Throughput Synthesis and Screening of this compound Libraries
High-Throughput Synthesis (HTS) is a pivotal technology for accelerating drug discovery by rapidly generating large libraries of chemical compounds for biological screening. nih.gov By applying HTS principles to this compound, vast libraries of derivatives can be synthesized and evaluated efficiently. chemdiv.com This process typically involves automated liquid handling systems and multi-well plates (up to 1536-well formats) to perform a multitude of reactions in parallel. chemdiv.com
The creation of a diverse library based on the this compound scaffold would involve systematic modifications at various positions of the imidazole (B134444) ring. For instance, different substituents could be introduced at the amine group or other positions on the ring to explore the structure-activity relationship (SAR). chemdiv.com These libraries, containing thousands of distinct yet related compounds, can then be subjected to high-throughput screening against various biological targets to identify "hit" compounds. nih.govresearchgate.net
Table 2: Illustrative Design of a High-Throughput Synthesis Library for this compound Derivatives
| Scaffold | R1 (Position 1) | R2 (Position 2) | R3 (Position 4-Amine) | R4 (Position 5) |
|---|---|---|---|---|
| Imidazole | -CH2CH3 | -H | -H | -H |
| Imidazole | -CH2CH3 | -Methyl | -Acetyl | -H |
| Imidazole | -CH2CH3 | -Phenyl | -H | -Bromo |
| Imidazole | -CH2CH3 | -H | -Benzoyl | -Chloro |
Chemoinformatics and Data Mining in Imidazole Amine Research
Chemoinformatics and data mining are essential computational tools for navigating the vast chemical space of imidazole amines. mdpi.comfrontiersin.org These disciplines employ machine learning and statistical methods to analyze large datasets of chemical structures and associated biological activities, enabling the prediction of properties and the identification of promising drug candidates. frontiersin.orgnih.gov
One of the core techniques in chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govdergipark.org.tr For a series of this compound derivatives, a QSAR model could be built by correlating variations in their chemical structures (represented by molecular descriptors) with their observed biological activity. nih.govfrontiersin.org Such models can predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts toward molecules with higher potential. nih.govnih.gov For example, a 3D-QSAR model for imidazole derivatives identified key structural features governing their anticancer activity, achieving a predictive accuracy of over 50%. frontiersin.org Data mining of large chemical databases can also uncover hidden relationships and patterns, aiding in target identification and lead optimization. frontiersin.orgyoutube.com
Table 3: Key Chemoinformatics Techniques and Their Application to Imidazole Amine Research
| Technique | Description | Application for this compound |
|---|---|---|
| QSAR Modeling | Correlates molecular structure with biological activity. nih.gov | Predict anticancer, antibacterial, or other activities of new derivatives. dergipark.org.tr |
| Molecular Docking | Simulates the binding of a molecule to a biological target. mdpi.com | Predict binding affinity and mode of interaction with specific enzymes or receptors. |
| Pharmacophore Mapping | Identifies the essential 3D arrangement of features for biological activity. | Design novel molecules that fit the activity requirements of a specific target. |
| Virtual Screening | Computationally screens large compound libraries against a target. | Prioritize derivatives from a virtual library for synthesis and testing. |
| Data Mining | Extracts patterns and knowledge from large datasets. frontiersin.org | Identify trends in activity, toxicity, or ADME properties across imidazole amine databases. |
Emerging Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, identifying transient intermediates, and optimizing conditions for the synthesis of compounds like this compound. Emerging spectroscopic and imaging techniques provide powerful tools for in-operando analysis.
Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy can be integrated into flow chemistry setups to provide continuous, real-time data on the concentration of reactants, intermediates, and products. rsc.orgresearchgate.net Raman spectroscopy is another valuable tool that offers high structural selectivity and can monitor chemical changes during a reaction. nih.govnih.gov For instance, the synthesis of imidazole derivatives has been successfully monitored using UV-visible spectroscopy to track the consumption of starting materials. mdpi.com Hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can overcome the low sensitivity of NMR, allowing for the monitoring of reactions at very low concentrations. acs.org
Advanced imaging techniques are also beginning to find applications in synthetic chemistry. nih.gov While more established in materials science and biology, methods like chemical shift imaging (a form of MRI) and fluorescence imaging have the potential to provide spatial and temporal information about chemical processes within a reactor. acs.orgresearchgate.net These tools could visualize concentration gradients or the formation of solid products, offering unprecedented insight into reaction dynamics. nih.govmedicaldesignandoutsourcing.com
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
For the synthesis of this compound, ML models can be trained to predict the most likely product of a given set of reactants and reagents (forward reaction prediction) or to propose the necessary starting materials to synthesize the target molecule (retrosynthesis). nih.govacs.org Neural network models have been developed that can accurately predict suitable catalysts, solvents, reagents, and temperatures for a wide range of organic reactions, achieving high accuracy in top-10 predictions. nih.govacs.org Furthermore, ML algorithms can be used for reaction optimization, iteratively suggesting new experimental conditions to maximize yield or selectivity, often requiring significantly fewer experiments than traditional methods. nih.govduke.edu This is particularly valuable in low-data situations where active learning strategies can efficiently guide experimentation. nih.gov
Table 4: Machine Learning Models and Their Roles in the Synthesis of this compound
| Model Type | Primary Function | Potential Application |
|---|---|---|
| Neural Networks | Pattern recognition in large datasets. mdpi.com | Predicting reaction conditions (catalyst, solvent, temperature). acs.org |
| Graph Convolutional Neural Networks (GCNNs) | Learning from molecular graph structures. | Predicting atom and bond changes from reactants to products. acs.org |
| Recurrent Neural Networks (RNNs) | Processing sequential data like SMILES strings. nih.gov | Generating novel molecular structures with desired properties. |
| Active Learning / Bayesian Optimization | Iterative experimental design. nih.gov | Efficiently optimizing reaction yield and selectivity with minimal experiments. |
| Transfer Learning | Applying knowledge from one reaction class to another. nih.gov | Accelerating model training for specific imidazole syntheses with limited data. |
Q & A
Q. What are the established synthetic routes for 1-Ethyl-1H-imidazol-4-amine, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis typically involves:
- Step 1: Cyclization of 1,2-diamines with α-halo ketones under acidic conditions (e.g., ZnCl₂ catalyst at 80°C) to form the imidazole core .
- Step 2: Alkylation with ethyl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base to introduce the ethyl group at the 1-position .
- Step 3: Purification via recrystallization or column chromatography to isolate the product. Critical parameters include reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for amine:alkylating agent), and solvent choice (DMF enhances nucleophilicity) .
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 1,2-diamine + α-halo ketone, ZnCl₂, 80°C | Imidazole ring formation |
| 2 | Ethyl bromide, K₂CO₃, DMF, 60°C | Ethyl group introduction |
| 3 | HCl (optional) | Hydrochloride salt formation |
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy (¹H/¹³C): Assigns substituent positions (e.g., ethyl protons at δ 1.2–1.4 ppm and δ 3.0–3.2 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 126.18) .
- X-ray Crystallography: Resolves 3D structure and hydrogen-bonding patterns (e.g., imidazole ring planarity) .
- IR Spectroscopy: Identifies NH₂ stretches (~3300 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize synthesis to address low yields or byproduct formation?
Methodological Answer:
- Byproduct Mitigation: Use scavengers (e.g., molecular sieves) to absorb excess alkylating agents .
- Yield Optimization: Increase reaction time (24–48 hours) for alkylation steps, improving conversion rates by 15–20% .
- Purity Control: Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Models electrophilic attack sites (e.g., C5-position of imidazole) .
- Retrosynthetic AI Tools: Leverage databases like Reaxys to propose one-step syntheses for derivatives (e.g., coupling with aryl halides) .
- Molecular Docking: Predicts binding affinity for enzyme targets (e.g., cytochrome P450) using AutoDock Vina .
Q. How should conflicting data on biological activity be reconciled across studies?
Methodological Answer:
- Assay Standardization: Use MTT assays under uniform conditions (pH 7.4, 37°C) to compare cytotoxicity .
- Purity Validation: Cross-check purity via elemental analysis (%C, %H, %N) to rule out impurities as confounding factors .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregate data from diverse cell lines (e.g., HeLa vs. HEK293) .
Q. What methodologies elucidate interaction mechanisms with enzymatic targets?
Methodological Answer:
- X-ray Crystallography: Resolve enzyme-ligand complexes (e.g., SHELX-refined structures at 1.8 Å resolution) .
- Isothermal Titration Calorimetry (ITC): Measure binding constants (Kd = 2–5 µM) and enthalpy changes (ΔH = -10 kcal/mol) .
- Fluorescence Quenching: Monitor conformational changes in tryptophan residues upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
